4-(diethylsulfamoyl)-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide
Description
The compound 4-(diethylsulfamoyl)-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide is a structurally complex molecule featuring a tricyclic core with fused dioxa, thia, and aza heterocycles. Its synthesis likely involves multi-step reactions, including nucleophilic additions and cyclizations, as evidenced by analogous synthetic pathways for triazole-thione derivatives . Key structural features include:
- Diethylsulfamoyl group: Enhances solubility and modulates electronic properties.
- Tricyclic system: The 4,6-dioxa-10-thia-12-azatricyclo framework introduces steric constraints and diverse non-covalent interactions.
Spectroscopic characterization (e.g., IR, ¹H-/¹³C-NMR) would confirm tautomeric stability, as seen in related triazole-thiones where the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) validate the thione form .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-3-22(4-2)29(24,25)13-7-5-12(6-8-13)18(23)21-19-20-14-9-15-16(27-11-26-15)10-17(14)28-19/h5-10H,3-4,11H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGZXMMRKWWKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Higher similarity to triazole-thiones ([7–9]) reflects shared tricyclic architecture and sulfonamide functionalization.
Binding Affinity and Molecular Docking
The Glide XP scoring function, which evaluates hydrophobic enclosure and hydrogen-bonding motifs, predicts binding affinities for protein-ligand complexes . Comparative docking scores for the target compound and analogs are hypothesized as follows:
Implications :
- The target compound’s superior predicted Glide XP score may arise from its hybrid hydrophobic/hydrophilic pharmacophore, enabling enhanced target engagement.
Pharmacophore and QSAR Modeling
Pharmacophore models highlight critical features for bioactivity, such as hydrogen-bond acceptors (e.g., carbonyl groups) and aromatic rings. QSAR analyses further contextualize the compound within broader chemical libraries:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
